2-(2-Fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c20-15-8-4-5-9-16(15)25-12-17(24)23-10-14(11-23)19-21-18(22-26-19)13-6-2-1-3-7-13/h1-9,14H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKDLVLHNLFJLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure
The compound features a complex structure that includes a fluorophenoxy group and an oxadiazole moiety, which are known to contribute to various biological activities. Its molecular formula is , and it is classified under the oxadiazole derivatives.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent coupling reactions with phenolic compounds. The detailed synthetic pathways often yield various derivatives that can exhibit differing biological properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound possess significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3f | HeLa (Cervical Cancer) | 0.02 ± 0.002 | Induces apoptosis via ROS production |
| L1210 (Leukemia) | >10 | Minimal activity |
In particular, derivative 3f has shown sub-micromolar activity against several human cancer cell lines, indicating strong potential as an anticancer agent. The mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis .
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. In studies involving animal models, it exhibited considerable anticonvulsant activity in both pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The proposed mechanism suggests interaction with benzodiazepine receptors, although other pathways may also be involved .
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by modulating key proteins involved in cell death (e.g., Bcl-2 family proteins).
- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress within cells, contributing to apoptosis and cell cycle arrest.
- Benzodiazepine Receptor Interaction : For anticonvulsant effects, the compound may act on benzodiazepine receptors, enhancing inhibitory neurotransmission.
Case Studies
A notable study evaluated the efficacy of related oxadiazole derivatives in cancer treatment. The results indicated that structural modifications significantly influenced biological activity:
| Derivative | Activity | Notes |
|---|---|---|
| 3f | Strong antiproliferative | Induced apoptosis in HeLa cells |
| Other Derivatives | Limited activity | IC50 values >10 µM |
These findings underscore the importance of structure-activity relationships (SAR) in optimizing therapeutic agents based on the oxadiazole framework .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(2-Fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study: National Cancer Institute Screening
In a screening conducted by the National Cancer Institute (NCI), compounds similar to this were found to exhibit significant antitumor activity. The mean growth inhibition (GI50) values were recorded at approximately 15.72 μM against tested human tumor cells . This suggests that derivatives of the compound may have promising applications in cancer therapeutics.
Anticonvulsant Activity
The compound has also been synthesized as part of a series of new 1,3,4-oxadiazoles that were screened for anticonvulsant properties. Notably, some derivatives exhibited considerable anticonvulsant activity in both Pentylenetetrazol (PTZ) and Maximal Electroshock (MES) models .
Antimicrobial Properties
In addition to its anticancer and anticonvulsant activities, research has shown that derivatives of this compound possess antimicrobial properties. A study on novel benzophenone-fused azetidinone derivatives demonstrated significant antimicrobial activity against various pathogens .
Experimental Findings
The synthesized compounds were evaluated using standard antimicrobial susceptibility tests, revealing promising results that suggest potential applications in treating infectious diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Oxadiazole Ring : Utilizing hydrazine derivatives and carboxylic acids.
- Azetidine Formation : Through cyclization reactions involving amines and carbonyl compounds.
- Final Coupling : Combining the oxadiazole and azetidine components to yield the final product.
Characterization Techniques
Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
- Mass Spectrometry (MS) for molecular weight determination.
- Infrared (IR) spectroscopy for functional group identification.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include:
Key Observations :
- The 2-fluorophenoxy group may improve metabolic stability over non-fluorinated aryl ethers (e.g., 4-fluorophenyl in ) due to reduced susceptibility to oxidative degradation .
- Substitution of 1,2,4-oxadiazole with triazole (as in ) alters electronic properties, reducing dipole moments and possibly affecting solubility .
Physicochemical Properties
- Molecular Weight : The target compound (C₂₃H₂₀FN₃O₃) has a molecular weight of ~405.4 g/mol, comparable to oxadiazole-pyrrolidine derivatives (e.g., SN00797439: 383.8 g/mol) but heavier than simpler acetamides (e.g., : ~314.3 g/mol) .
- Solubility: The 2-fluorophenoxy group likely reduces aqueous solubility compared to hydroxylated analogues (e.g., compounds in ), but the azetidine’s polarity may partially offset this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
